molecular formula C16H13F5Si B14699273 Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- CAS No. 21673-46-1

Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)-

Cat. No.: B14699273
CAS No.: 21673-46-1
M. Wt: 328.35 g/mol
InChI Key: DNDMMTGLSQZGLF-UHFFFAOYSA-N
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Description

Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- is a specialized organosilicon compound It is characterized by the presence of a silane group bonded to a pentafluorophenyl group and a 2-phenylethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- typically involves the reaction of dimethylchlorosilane with pentafluorophenyl lithium and 2-phenylethenyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and high yield. Purification steps, such as distillation or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the silane group to a silyl hydride.

    Substitution: The pentafluorophenyl and 2-phenylethenyl groups can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can react under mild conditions, often in the presence of a catalyst.

Major Products

    Oxidation: Silanols and siloxanes.

    Reduction: Silyl hydrides.

    Substitution: Various substituted silanes depending on the nucleophile used.

Scientific Research Applications

Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.

    Medicine: Investigated for its potential use in medical imaging and as a component in therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- involves its interaction with various molecular targets. The silane group can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. The pentafluorophenyl and 2-phenylethenyl groups can participate in π-π interactions and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxy(pentafluorophenyl)silane: Similar in structure but with methoxy groups instead of dimethyl groups.

    Tris(pentafluorophenyl)borane: Contains three pentafluorophenyl groups bonded to boron instead of silicon.

Uniqueness

Silane, dimethyl(pentafluorophenyl)(2-phenylethenyl)- is unique due to the combination of its silane group with both pentafluorophenyl and 2-phenylethenyl groups. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and material science.

Properties

CAS No.

21673-46-1

Molecular Formula

C16H13F5Si

Molecular Weight

328.35 g/mol

IUPAC Name

dimethyl-(2,3,4,5,6-pentafluorophenyl)-(2-phenylethenyl)silane

InChI

InChI=1S/C16H13F5Si/c1-22(2,9-8-10-6-4-3-5-7-10)16-14(20)12(18)11(17)13(19)15(16)21/h3-9H,1-2H3

InChI Key

DNDMMTGLSQZGLF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C=CC1=CC=CC=C1)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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